ethyl 7H-purine-8-carboxylate
CAS No.:
Cat. No.: VC18333851
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4O2 |
|---|---|
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | ethyl 7H-purine-8-carboxylate |
| Standard InChI | InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-5-3-9-4-10-6(5)12-7/h3-4H,2H2,1H3,(H,9,10,11,12) |
| Standard InChI Key | ABKVZJHUDPOTES-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=NC=NC=C2N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
Ethyl 7H-purine-8-carboxylate belongs to the purine family, featuring a bicyclic aromatic system fused from pyrimidine and imidazole rings. The substitution pattern includes:
-
C8 position: Ethoxycarbonyl group ().
-
Tautomerism: The 7H designation indicates the hydrogen resides on N7, distinguishing it from 9H tautomers common in natural purines like adenine and guanine .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 192.18 g/mol | |
| CAS Registry Number | 1593450-87-3 | |
| Tautomeric form | 7H-purine |
Electronic and Steric Features
The electron-withdrawing carboxylate ester at C8 influences the electron density of the purine ring, potentially enhancing reactivity toward nucleophilic substitution or metal-catalyzed coupling reactions. Steric hindrance from the ethyl group may direct regioselectivity in further functionalization .
Synthesis and Functionalization
Multicomponent Synthesis
Aminomalononitrile (AMN), urea, and α-amino acid methyl esters have been employed in multicomponent reactions to generate C8-substituted purines. While focuses on prebiotic chemistry, analogous conditions (microwave irradiation, acetonitrile/water solvent systems) could adapt to synthesize ethyl 7H-purine-8-carboxylate by substituting urea with ethyl cyanoacetate or related reagents.
Cyclization of Imidazole Intermediates
Purine rings are often constructed via cyclization of 4,5-diaminoimidazole intermediates. For example:
-
Amination: Condensation of ethyl glyoxalate with guanidine yields 4,5-diaminoimidazole-2-carboxylate .
-
Ring Closure: Treatment with formic acid or urea under microwave-assisted conditions facilitates cyclization to the purine skeleton .
Table 2: Representative Synthesis Routes
| Method | Key Reagents | Yield | Source |
|---|---|---|---|
| Multicomponent reaction | AMN, urea, amino acid esters | 45–70% | |
| Imidazole cyclization | Ethyl glyoxalate, guanidine | 50–65% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester moiety. Limited aqueous solubility () .
-
Stability: Sensitive to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C under inert atmosphere .
Acid-Base Behavior
Purine derivatives exhibit multiple pKa values corresponding to deprotonation of ring nitrogens and the carboxylate group. Based on analogous compounds :
-
N1 protonation: .
-
N7 deprotonation: .
-
Ester hydrolysis: pH-dependent, with faster degradation above pH 9.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Biological Activity and Applications
Antithyroid Activity
8-Sulfanylpurine derivatives exhibit thyroperoxidase inhibition, suggesting potential for hyperthyroidism treatment . Ethyl 7H-purine-8-carboxylate could serve as a precursor for such agents via thiolation reactions.
Peptide Nucleic Acid (PNA) Synthesis
C8-modified purines are incorporated into PNAs for antisense therapeutics. The carboxylate ester allows conjugation to peptide backbones, enhancing cellular uptake .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume